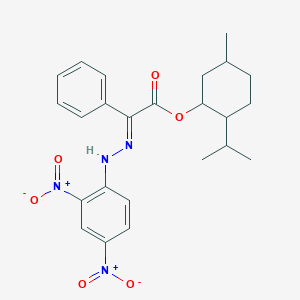
2-Isopropyl-5-methylcyclohexyl ({2,4-bisnitrophenyl}hydrazono)(phenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isopropyl-5-methylcyclohexyl ({2,4-bisnitrophenyl}hydrazono)(phenyl)acetate, also known as IMCPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mechanism of Action
The mechanism of action of 2-Isopropyl-5-methylcyclohexyl ({2,4-bisnitrophenyl}hydrazono)(phenyl)acetate is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors. In cancer cells, this compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition leads to DNA damage and apoptosis in cancer cells. Inflammation is believed to be mediated by the production of pro-inflammatory cytokines, and this compound has been shown to inhibit the production of these cytokines, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In cancer cells, it has been shown to inhibit cell proliferation and induce apoptosis. Inflammation is believed to be mediated by the production of pro-inflammatory cytokines, and this compound has been shown to inhibit the production of these cytokines, leading to a reduction in inflammation. In addition, this compound has been shown to have antioxidant properties, which may contribute to its potential as an anti-inflammatory agent.
Advantages and Limitations for Lab Experiments
One advantage of 2-Isopropyl-5-methylcyclohexyl ({2,4-bisnitrophenyl}hydrazono)(phenyl)acetate is its relative ease of synthesis and high purity yield. It has also been shown to have a range of potential applications in various fields, including medicinal chemistry, materials science, and environmental science. However, one limitation of this compound is its relatively limited studies on its toxicity and side effects. Further studies are needed to fully understand the safety profile of this compound.
Future Directions
There are several potential future directions for research on 2-Isopropyl-5-methylcyclohexyl ({2,4-bisnitrophenyl}hydrazono)(phenyl)acetate. In medicinal chemistry, further studies are needed to fully understand its potential as an anticancer and anti-inflammatory agent. In materials science, further studies are needed to explore its potential as a building block for the synthesis of novel materials with unique properties. In environmental science, further studies are needed to explore its potential as a pesticide and water treatment agent. Overall, there is still much to be learned about this compound and its potential applications in various fields.
Synthesis Methods
2-Isopropyl-5-methylcyclohexyl ({2,4-bisnitrophenyl}hydrazono)(phenyl)acetate is synthesized through a reaction between 2-isopropyl-5-methylcyclohexanone and 2,4-dinitrophenylhydrazine in the presence of acetic acid. The resulting product is then reacted with phenylhydrazine in the presence of acetic anhydride to yield this compound. The synthesis method is relatively simple and yields a high purity product.
Scientific Research Applications
2-Isopropyl-5-methylcyclohexyl ({2,4-bisnitrophenyl}hydrazono)(phenyl)acetate has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been studied for its potential as an anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines.
In materials science, this compound has been studied for its potential as a building block for the synthesis of novel materials. It has been used to synthesize metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) with unique properties, such as high surface area and selective adsorption.
In environmental science, this compound has been studied for its potential as a pesticide due to its ability to inhibit the growth of certain pests. It has also been studied for its potential as a water treatment agent due to its ability to remove heavy metals from contaminated water.
properties
Molecular Formula |
C24H28N4O6 |
|---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
(5-methyl-2-propan-2-ylcyclohexyl) (2E)-2-[(2,4-dinitrophenyl)hydrazinylidene]-2-phenylacetate |
InChI |
InChI=1S/C24H28N4O6/c1-15(2)19-11-9-16(3)13-22(19)34-24(29)23(17-7-5-4-6-8-17)26-25-20-12-10-18(27(30)31)14-21(20)28(32)33/h4-8,10,12,14-16,19,22,25H,9,11,13H2,1-3H3/b26-23+ |
InChI Key |
MLPGAKGZEUFMJF-WNAAXNPUSA-N |
Isomeric SMILES |
CC1CCC(C(C1)OC(=O)/C(=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])/C3=CC=CC=C3)C(C)C |
SMILES |
CC1CCC(C(C1)OC(=O)C(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=CC=C3)C(C)C |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)C(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=CC=C3)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-iodophenyl)-3-[(4-methoxybenzoyl)hydrazono]butanamide](/img/structure/B273839.png)
![4-chloro-N'-[1-methyl-3-(4-morpholinyl)-3-oxopropylidene]benzohydrazide](/img/structure/B273840.png)
![3-ethyl-2-[(4-methoxyphenyl)imino]-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B273844.png)
![2-[(4-chlorophenyl)imino]-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-methyl-1,3-thiazolidin-4-one](/img/structure/B273845.png)
![3-butyl-2-[(2,4-dimethylphenyl)imino]-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B273846.png)
![2-[(4-bromophenyl)imino]-3-butyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B273847.png)
![3-allyl-2-[(4-bromophenyl)imino]-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B273849.png)




![N-[4-(N-{3,5-bisnitrobenzoyl}ethanehydrazonoyl)phenyl]acetamide](/img/structure/B273861.png)
![N-[(E)-[[4-(dimethylamino)phenyl]-phenylmethylidene]amino]-4-hydroxybenzamide](/img/structure/B273862.png)
